Dibutyl chlorendate

Description

The exact mass of the compound Dibutylchlorendate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5261. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PLASTICIZERS. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

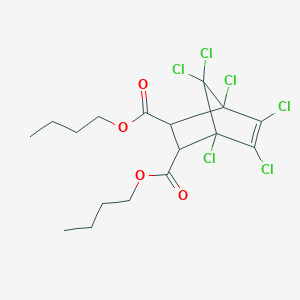

Structure

3D Structure

Properties

IUPAC Name |

dibutyl 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20Cl6O4/c1-3-5-7-26-13(24)9-10(14(25)27-8-6-4-2)16(21)12(19)11(18)15(9,20)17(16,22)23/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJAHPBDUQZFDLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20Cl6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051802 | |

| Record name | Dibutyl chlorendate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline] | |

| Record name | Dibutyl chlorendate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1774 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1770-80-5 | |

| Record name | Dibutyl chlorendate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1770-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutyl chlorendate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001770805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutyl chlorendate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-, 2,3-dibutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutyl chlorendate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyl 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Dibutyl Chlorendate (CAS: 1770-80-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyl chlorendate (CAS No. 1770-80-5), chemically known as dibutyl 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, is a chlorinated organic compound primarily utilized as a flame retardant and plasticizer. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, analytical methodologies, and toxicological profile. Due to its industrial application, information regarding its interaction with specific biological signaling pathways is limited. The experimental protocols detailed herein are based on established methods for analogous compounds and provide a framework for laboratory investigation.

Physicochemical Properties

This compound is a colorless to light yellow, oily liquid.[1][2] Its key physicochemical properties are summarized in the table below. It is important to note that some of these values are estimated, highlighting the need for further experimental verification.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₀Cl₆O₄ | [1][3] |

| Molecular Weight | 501.06 g/mol | [1][4] |

| Physical Description | Colorless to light yellow, oily liquid | [1][2] |

| Boiling Point | 500.5 °C (estimated) | [3] |

| Melting Point | 163.7 °C (estimated) | [3] |

| Density | ~1.3999 g/cm³ (estimate) | [4] |

| Purity | ≥99.0% (typical commercial grade) | [4][5] |

Synthesis

The synthesis of this compound is a two-step process. The first step involves the Diels-Alder reaction of hexachlorocyclopentadiene (B6142220) and maleic anhydride (B1165640) to produce chlorendic anhydride.[6] The second step is the esterification of chlorendic anhydride with n-butanol.

Synthesis of Chlorendic Anhydride (Precursor)

The formation of chlorendic anhydride is a [4+2] cycloaddition reaction.[6]

Caption: Synthesis of Chlorendic Anhydride via Diels-Alder Reaction.

Experimental Protocol: Synthesis of Chlorendic Anhydride [3][6]

-

Materials: Hexachlorocyclopentadiene (1 mol, 273 g), maleic anhydride (1.01 mol, 99 g), chlorobenzene (B131634) (15 g).

-

Procedure:

-

In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, charge the hexachlorocyclopentadiene.

-

Heat the hexachlorocyclopentadiene to 160-170°C.

-

Slowly add molten maleic anhydride to the flask.

-

Maintain the reaction temperature between 160-170°C for 2 hours.

-

Add chlorobenzene to the reaction mixture and continue the reaction for an additional 2 hours.

-

Cool the mixture to allow for crystallization of the product.

-

Collect the solid chlorendic anhydride via suction filtration and dry. A yield of up to 96% with a purity of 99.2% can be achieved.[6]

-

Esterification of Chlorendic Anhydride

This compound is synthesized by the esterification of chlorendic anhydride with n-butanol, typically in the presence of an acid catalyst.

Caption: Esterification of Chlorendic Anhydride to form this compound.

Experimental Protocol: Esterification of Chlorendic Anhydride (Generalized)

This protocol is based on the general procedure for the esterification of anhydrides with alcohols.[7][8]

-

Materials: Chlorendic anhydride (1 mol), n-butanol (excess, e.g., 2.5 mol), acid catalyst (e.g., sulfamic acid, 3-6% by weight of reactants), toluene (B28343) (as a solvent for azeotropic removal of water).

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, magnetic stirrer, and reflux condenser, combine chlorendic anhydride, n-butanol, and the acid catalyst in toluene.

-

Heat the mixture to reflux with vigorous stirring.

-

Continuously remove the water formed during the reaction via azeotropic distillation.

-

Monitor the reaction progress by thin-layer chromatography or gas chromatography.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the product by vacuum distillation.

-

Analytical Methodologies

The purity and identity of this compound can be assessed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocol: GC-MS Analysis (Generalized)

This protocol is based on general methods for the analysis of chlorinated hydrocarbons and esters.[9][10]

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

-

GC Conditions:

-

Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Injector Temperature: 250°C.

-

Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: m/z 50-550.

-

-

Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a final concentration of approximately 100 µg/mL.

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol: HPLC Analysis (Generalized)

This protocol is based on general methods for the analysis of plasticizers.[11][12]

-

Instrumentation: An HPLC system with a UV detector.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with Methanol (B129727):Water (70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Injection Volume: 20 µL.

-

-

Sample Preparation: Prepare a stock solution of this compound in methanol and dilute with the mobile phase to a suitable concentration range for analysis.

Applications and Mechanism of Action

This compound is primarily used as a flame retardant and a plasticizer.[1][4] As a halogenated flame retardant, its mechanism of action is believed to occur primarily in the gas phase during combustion.[1][13]

Caption: Gas Phase Mechanism of Halogenated Flame Retardants.

The high chlorine content of this compound allows it to release halogen radicals upon heating in a fire. These radicals interfere with the free-radical chain reactions of combustion in the flame, effectively quenching the fire.[1][13]

Toxicological Profile

The toxicological data for this compound is limited. However, information on the parent compound, chlorendic acid, and related phthalates can provide some insight.

| Endpoint | Result | Species | Source |

| Acute Oral LD50 | > 10 g/kg | Rat | [14] |

| Aquatic Toxicity (LC50) | > 0.02 mg/L (96 hours) | Rainbow trout | [15] |

| Carcinogenicity | Chlorendic acid is reasonably anticipated to be a human carcinogen. | - | [14] |

| Hazards | Causes serious eye irritation. Very toxic to aquatic life with long-lasting effects. | - | [14] |

It is important to note that chlorendic acid, the precursor to this compound, is classified as reasonably anticipated to be a human carcinogen based on sufficient evidence in animals.[14] Therefore, appropriate safety precautions should be taken when handling this compound.

Conclusion

This compound is an industrially significant compound with well-defined applications as a flame retardant and plasticizer. This guide has provided a detailed overview of its properties, synthesis, and analytical characterization. While specific experimental protocols for this compound are not extensively published, the generalized methods presented here, based on chemically similar substances, offer a robust starting point for researchers. The lack of data on its interaction with biological signaling pathways reflects its primary use outside of the pharmaceutical and drug development fields. Further research is warranted to fully characterize its physicochemical and toxicological properties through standardized experimental procedures.

References

- 1. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]

- 2. www1.udel.edu [www1.udel.edu]

- 3. benchchem.com [benchchem.com]

- 4. repository.up.ac.za [repository.up.ac.za]

- 5. opus.govst.edu [opus.govst.edu]

- 6. benchchem.com [benchchem.com]

- 7. Esterification of phthalic anhydride with n-Butanol using eco-friendly solid acid catalyst-sulfamic acid [cwejournal.org]

- 8. journals.pan.pl [journals.pan.pl]

- 9. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. epa.gov [epa.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Flame retardant - Wikipedia [en.wikipedia.org]

- 14. This compound | C17H20Cl6O4 | CID 221178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Mechanism and types of flame retardants - GO YEN CHEMICAL INDUSTRIAL CO LTD [goyenchemical.com]

An In-depth Technical Guide on the Physicochemical Properties of Dibutyl Chlorendate

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Properties

Dibutyl chlorendate, with the IUPAC name dibutyl 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, is a chlorinated bicyclic ester.[1] Its physicochemical properties are crucial for understanding its environmental fate, transport, and potential biological interactions.

Data Presentation

A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that some of these values are predicted and have not been experimentally verified.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₀Cl₆O₄ | [1] |

| Molecular Weight | 501.06 g/mol | [1] |

| Physical State | Oily Liquid | |

| Color | Colorless | [2] |

| Melting Point | Data not available | |

| Boiling Point | 500.5 °C at 760 mmHg | |

| Density | 1.46 g/cm³ | |

| Vapor Pressure | 3.78 x 10⁻¹⁰ mmHg at 25°C | |

| Flash Point | 163.7 °C | |

| Water Solubility | Data not available | |

| Octanol-Water Partition Coefficient (logP) | 5.2 (Computed) | [2] |

| Hydrolysis | Data not available; expected to hydrolyze due to ester groups. | |

| Thermal Decomposition | Data not available; decomposition of related hexachloronorbornene derivatives has been studied.[3] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below, based on internationally recognized OECD guidelines.

Melting Point Determination (OECD TG 102)

The melting point of a substance is the temperature at which the material changes from a solid to a liquid state. For pure crystalline solids, this transition is sharp.

Workflow for Melting Point Determination

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Dibutyl Chlorendate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of dibutyl chlorendate, a significant chlorinated organic compound. The document details its molecular architecture and outlines the synthetic pathways for its preparation, including detailed experimental protocols and quantitative data to support research and development activities.

Chemical Structure of this compound

This compound, systematically named dibutyl 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, is a diester of chlorendic acid and n-butanol. Its chemical structure is characterized by a rigid bicyclic norbornene backbone, which is heavily substituted with six chlorine atoms. This high degree of chlorination is a defining feature of the molecule and significantly influences its chemical and physical properties.

The core structure results from the Diels-Alder reaction between hexachlorocyclopentadiene (B6142220) and maleic anhydride (B1165640), which forms the chlorendic anhydride precursor. The subsequent esterification with two molecules of n-butanol yields the final this compound product.

Key Structural and Physical Properties:

| Property | Value |

| CAS Number | 1770-80-5 |

| Molecular Formula | C₁₇H₂₀Cl₆O₄ |

| Molecular Weight | 501.06 g/mol |

| IUPAC Name | dibutyl 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate |

| Appearance | Colorless to light yellow transparent oily liquid |

Synthesis of this compound

The primary route for the synthesis of this compound is a two-step process. The first step involves the synthesis of the intermediate, chlorendic anhydride, through a Diels-Alder reaction. The second step is the esterification of chlorendic anhydride with n-butanol to yield the final product.

Step 1: Synthesis of Chlorendic Anhydride

This initial step involves the [4+2] cycloaddition of hexachlorocyclopentadiene (HCCP) and maleic anhydride. This reaction is typically performed at elevated temperatures.

Experimental Protocol for Chlorendic Anhydride Synthesis

A detailed protocol adapted from industrial processes is as follows:

-

Materials:

-

Hexachlorocyclopentadiene (HCCP)

-

Maleic anhydride

-

Reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser.

-

-

Procedure:

-

In a four-necked flask, charge 273 g (1.0 mol) of hexachlorocyclopentadiene.

-

Heat the HCCP and slowly add 99 g (1.01 mol) of molten maleic anhydride.

-

Maintain the reaction temperature between 160-170°C and stir the mixture.

-

After approximately two hours, the reaction is typically complete.

-

Cool the reaction mixture, which will cause the chlorendic anhydride to crystallize.

-

Collect the solid product by suction filtration.

-

Dry the product to obtain white crystalline chlorendic anhydride.

-

Quantitative Data for Chlorendic Anhydride Synthesis

| Parameter | Value | Reference |

| Yield | Up to 96% | [1] |

| Purity | 99.2% | [1] |

| Reaction Temperature | 160-170°C | [1] |

| Reaction Time | ~2 hours | [1] |

Step 2: Esterification of Chlorendic Anhydride with n-Butanol

The second step is a Fischer esterification reaction where chlorendic anhydride is reacted with n-butanol in the presence of an acid catalyst to form this compound.

Experimental Protocol for this compound Synthesis

The following is a general laboratory procedure for the esterification, based on analogous reactions with other anhydrides:

-

Materials:

-

Chlorendic anhydride

-

n-Butanol

-

Acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)

-

Reaction flask equipped with a stirrer, thermometer, and a Dean-Stark apparatus or similar setup for water removal.

-

-

Procedure:

-

In the reaction flask, combine chlorendic anhydride and an excess of n-butanol (a molar ratio of approximately 1:2.5 to 1:3 of anhydride to butanol is common).

-

Add a catalytic amount of concentrated sulfuric acid (typically 0.5-2% by weight of the reactants).

-

Heat the mixture to reflux (the temperature will depend on the boiling point of the mixture, generally in the range of 130-180°C).

-

Continuously remove the water formed during the reaction using the Dean-Stark apparatus to drive the equilibrium towards the product.

-

Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when water evolution ceases.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the acid catalyst by washing the reaction mixture with a dilute aqueous solution of a base (e.g., sodium bicarbonate).

-

Separate the organic layer and wash it with water to remove any remaining salts and base.

-

Remove the excess n-butanol and any other volatile impurities by distillation, initially at atmospheric pressure and then under reduced pressure.

-

The remaining liquid is the crude this compound, which can be further purified by vacuum distillation if required.

-

Anticipated Quantitative Data for this compound Synthesis

Based on similar esterification reactions, the following are expected outcomes:

| Parameter | Anticipated Value |

| Yield | > 90% |

| Purity | > 98% |

| Reaction Temperature | 130-180°C |

| Reaction Time | 2-5 hours |

| Catalyst Loading (H₂SO₄) | 0.5-2% (w/w) |

Visualizing the Synthesis and Workflow

To better illustrate the synthesis process, the following diagrams have been generated using the DOT language.

References

A Technical Guide to Dibutyl Chlorendate: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Dibutyl chlorendate, a chlorinated organic compound of interest in various industrial and research applications. This guide covers its fundamental chemical identity, physical properties, synthesis precursors, and detailed analytical methodologies for its characterization.

Chemical Identity and Nomenclature

The internationally recognized IUPAC name for this compound is dibutyl 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate .[1] It is also known by several synonyms, which are listed in the data table below. The compound is registered under the CAS number 1770-80-5.[1][2]

Physicochemical and Toxicological Data

The key properties of this compound are summarized in the table below. This data is essential for its handling, application, and safety considerations. The compound is noted to be a colorless to light yellow, oily liquid.[1][3] It is classified as reasonably anticipated to be a human carcinogen and is very toxic to aquatic life.[1]

| Property | Value | Source(s) |

| IUPAC Name | dibutyl 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | [1] |

| CAS Number | 1770-80-5 | [1][2] |

| Molecular Formula | C₁₇H₂₀Cl₆O₄ | [1][2][4] |

| Molecular Weight | 501.05 g/mol | [1][4] |

| Appearance | Colorless to light yellow, oily liquid | [1][3][5][6] |

| Boiling Point | 500.5 °C / 932.9 °F[4]; 218 °C at 4 Torr[6] | [4][6] |

| Melting Point | 232 °C (decomposes) | [7] |

| Storage Temperature | 2-8°C | [5][6] |

| Synonyms | Dibutyl 1,4,5,6,7,7-hexachloronorborn-5-ene-2,3-dicarboxylate, Chlorendic acid dibutyl ester, NSC 5261 | [1][2][8] |

| Primary Hazards | Reasonably anticipated to be a human carcinogen; Very toxic to aquatic life with long-lasting effects | [1][4] |

Synthesis Pathway: Precursor Synthesis

Experimental Protocol for Chlorendic Anhydride (B1165640) Synthesis:

-

Reaction: In a suitable reaction vessel, combine hexachlorocyclopentadiene (B6142220) and maleic anhydride.

-

Heating: Maintain the reaction temperature between 160-170°C.

-

Solvent Addition: After approximately two hours, add chlorobenzene (B131634) to the mixture.

-

Reaction Completion: Continue the reaction for an additional two hours to ensure completion.

-

Crystallization and Isolation: Cool the mixture to allow the product, chlorendic anhydride, to crystallize. Collect the solid product via suction filtration and dry. This method has reported yields of up to 96%.[7]

Hydrolysis to Chlorendic Acid:

-

The resulting chlorendic anhydride is then hydrolyzed by heating in distilled water until fully dissolved.[7]

-

Upon cooling, chlorendic acid crystallizes and can be collected by filtration.[7] This acid is the direct precursor for esterification with butanol to yield this compound.

Analytical Protocols

Characterization and quantification of this compound are critical for quality control and research. Gas chromatography coupled with mass spectrometry (GC-MS) is the primary analytical technique.

A. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from a method where this compound (DBC) is used as an internal standard, demonstrating its suitability for GC-MS analysis.[2]

-

Sample Preparation: Prepare samples by dissolving them in a suitable organic solvent such as iso-octane or acetonitrile. For complex matrices like adipose tissue, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction followed by cleanup steps like Gel Permeation Chromatography (GPC) may be necessary.[2][9]

-

Injection: Inject a 1 µL volume into the GC system.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Initial temperature at 40°C, hold for 5 minutes. Ramp at 8°C/min to 180°C. Ramp at 30°C/min to 250°C.

-

Solvent Delay: 2 minutes.

-

-

MS Conditions:

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable technique for the structural confirmation of this compound by identifying its key functional groups.

-

Sample Preparation: As this compound is an oily liquid, it can be analyzed directly as a thin film between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, a solution in a suitable infrared-transparent solvent like carbon tetrachloride (CCl₄) can be prepared.

-

Instrumentation: Utilize an FTIR spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) accessory for rapid analysis without extensive sample preparation.

-

Data Acquisition: Collect spectra typically in the mid-infrared range (4000-400 cm⁻¹). A number of co-added scans (e.g., 32 or 64) are averaged to improve the signal-to-noise ratio.

-

Spectral Interpretation: The resulting spectrum should be analyzed for characteristic absorption bands. Key expected peaks include:

-

C=O Stretch (Ester): A strong absorption band around 1730-1750 cm⁻¹.

-

C-O Stretch (Ester): Strong bands in the 1100-1300 cm⁻¹ region.

-

C-Cl Stretch: Absorptions in the 600-800 cm⁻¹ region, characteristic of the hexachloro-bicyclo structure.

-

C-H Stretch (Alkyl): Bands just below 3000 cm⁻¹ from the butyl chains.

-

Visualized Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of a chemical substance like this compound, from initial sourcing to final analysis and data reporting.

Caption: Workflow for the chemical characterization of this compound.

Applications and Safety Considerations

This compound has been utilized primarily as a flame retardant additive and as an agricultural chemical, specifically a herbicide.[1][8] Its role as a chemical intermediate is also significant, particularly in the synthesis of other specialty chemicals.[3][8] Due to its classification as a potential carcinogen and its high aquatic toxicity, handling of this compound requires stringent safety protocols, including the use of appropriate personal protective equipment (PPE), handling in well-ventilated areas, and proper disposal methods to prevent environmental contamination.[1][4]

References

- 1. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

- 2. fsis.usda.gov [fsis.usda.gov]

- 3. oiv.int [oiv.int]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Method of Analysis for Dibutyl Phthalate | Pharmaguideline [pharmaguideline.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Dibutyl Chlorendate

This technical guide provides a comprehensive overview of Dibutyl chlorendate, a chlorinated organic compound. The document details its chemical and physical properties, outlines experimental protocols for its synthesis and analysis, and discusses its potential biological activities based on structurally similar compounds. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

This compound, also known as dibutyl 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, is a compound with the molecular formula C17H20Cl6O4.[1][2][3] It is recognized for its use as a flame retardant additive and as an agricultural chemical, specifically a herbicide.[4] The compound typically appears as a colorless to light yellow, transparent oily liquid.[4][5]

Identification and Molecular Specifications

The following table summarizes the key identifiers and molecular properties of this compound.

| Property | Value | Reference |

| IUPAC Name | dibutyl 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | [1] |

| CAS Number | 1770-80-5 | [2][3] |

| Molecular Formula | C17H20Cl6O4 | [1][2] |

| Molecular Weight | 501.06 g/mol | [2] |

| Canonical SMILES | CCCCOC(=O)C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OCCCC | [1] |

| InChI Key | UJAHPBDUQZFDLA-UHFFFAOYSA-N | [1] |

Physical and Chemical Data

This table presents the physical and chemical data for this compound.

| Property | Value | Reference |

| Physical State | Oily Liquid | [6] |

| Appearance | Colorless to light yellow | [4][5] |

| Boiling Point | 500.5 °C at 760 mmHg | [7] |

| Flash Point | 163.7 °C | [7] |

| Density | 1.46 g/cm³ | [7] |

| Purity | >98% | [8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the Diels-Alder reaction of hexachlorocyclopentadiene (B6142220) and maleic anhydride (B1165640) to produce chlorendic anhydride.[1] The second step is the esterification of chlorendic anhydride with n-butanol to yield this compound.

Step 1: Synthesis of Chlorendic Anhydride via Diels-Alder Reaction [1]

-

Reactants:

-

Hexachlorocyclopentadiene (HCCP)

-

Maleic anhydride

-

Chlorobenzene (B131634) (solvent)

-

-

Procedure:

-

In a reaction vessel equipped with a reflux condenser, combine hexachlorocyclopentadiene and maleic anhydride.

-

Heat the mixture to a temperature between 160-170°C.

-

After two hours, add 15g of chlorobenzene to the reaction mixture.

-

Continue the reaction for an additional two hours.

-

Upon completion, cool the mixture to allow for the crystallization of the product.

-

Collect the solid chlorendic anhydride by suction filtration and dry the product.

-

Step 2: Esterification of Chlorendic Anhydride

-

Reactants:

-

Chlorendic anhydride

-

n-butanol

-

Acid catalyst (e.g., sulfuric acid)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, dissolve chlorendic anhydride in an excess of n-butanol.

-

Add a catalytic amount of sulfuric acid.

-

Heat the mixture to reflux. Water produced during the reaction is removed azeotropically using the Dean-Stark apparatus.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

-

Remove the excess n-butanol under reduced pressure.

-

Purify the crude this compound by vacuum distillation or column chromatography.

-

Analytical Methods

The purity and concentration of this compound can be determined using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust method for the analysis of semi-volatile compounds like this compound.

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with a suitable solvent such as ethyl acetate (B1210297) or dichloromethane.

-

Prepare a working solution by further diluting an aliquot of the stock solution to a final concentration of approximately 100 µg/mL in the same solvent.[9]

-

-

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A GC system or equivalent.

-

Mass Spectrometer: Agilent 7000-Triple-Quad MS or equivalent.

-

Column: HP-5ms capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness).[10]

-

Injection Mode: Splitless, 1 µL injection volume.[10]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[10]

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 3 minutes.

-

Ramp: 15°C/min to 250°C, hold for 5.67 minutes.[11]

-

-

MS Detector: Electron Impact (EI) ionization at 70 eV, operating in Selected Ion Monitoring (SIM) mode for quantitative analysis.[10]

-

2.2.2. High-Performance Liquid Chromatography (HPLC) Analysis

HPLC with UV detection is another effective method for the analysis of this compound.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent like acetonitrile (B52724) or a methanol (B129727)/water mixture.

-

Prepare a series of calibration standards by diluting the stock solution.

-

Filter all samples and standards through a 0.45 µm filter before injection.

-

-

Instrumentation and Conditions:

Biological Activity and Signaling Pathways

Direct studies on the specific signaling pathways affected by this compound are limited. However, information from the structurally similar compound, dibutyl phthalate (B1215562) (DBP), can provide insights into its potential biological effects. DBP is a known endocrine disruptor and has been shown to influence several key signaling pathways.[13][14]

3.1. Potential Signaling Pathways Influenced by this compound (inferred from Dibutyl Phthalate)

-

PI3K/AKT/mTOR Pathway: DBP has been observed to stimulate the proliferation of normal breast cells by activating the PI3K/AKT/mTOR signaling pathway.[6] This pathway is crucial for cell growth, survival, and proliferation.

-

ERK1/2 Pathway: DBP can promote angiogenesis in human endothelial cells through the activation of the ERK1/2 signaling pathway, which is dependent on estrogen receptors.[13]

-

Nrf2/TSLP/JAK1 Pathway: In rats, DBP has been shown to induce allergic airway inflammation by inhibiting the Nrf2 pathway and increasing the levels of TSLP and its downstream proteins JAK1 and STAT6.[14][15]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 6. Regulation of the cell cycle and P13K/AKT/mTOR signaling pathway by phthalates in normal human breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C17H20Cl6O4 | CID 221178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Method of Analysis for Dibutyl Phthalate | Pharmaguideline [pharmaguideline.com]

- 9. benchchem.com [benchchem.com]

- 10. Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. opus.govst.edu [opus.govst.edu]

- 13. Dibutyl phthalate promotes angiogenesis in EA.hy926 cells through estrogen receptor-dependent activation of ERK1/2, PI3K-Akt, and NO signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dibutyl phthalate induces allergic airway inflammation in rats via inhibition of the Nrf2/TSLP/JAK1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Dibutyl Chlorendate: A Technical Guide for Flame Retardant Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl chlorendate (DBC), with the chemical formula C₁₇H₂₀Cl₆O₄, is a chlorinated organic compound recognized for its utility as a flame retardant additive.[1][2] This technical guide provides an in-depth overview of its core properties, mechanism of action, synthesis, and the experimental protocols used for its evaluation. As a high-purity, typically light yellow and oily liquid, DBC's bicyclic structure, featuring a norbornene backbone with significant chlorine content, imparts flame retardant characteristics to various polymer systems.[3] It finds applications in fiberglass-reinforced resins, alkyd resins for specialized inks and paints, and as a hardening agent in epoxy resins, particularly for printed circuit boards.[4]

Core Properties

This compound is chemically known as dibutyl 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate.[1] Its key physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 1770-80-5[5] |

| Molecular Formula | C₁₇H₂₀Cl₆O₄[5] |

| Molecular Weight | 501.06 g/mol [5] |

| Appearance | Light yellow transparent oily liquid[3] |

Mechanism of Action as a Flame Retardant

The flame retardant efficacy of this compound is primarily attributed to its high chlorine content and its ability to interfere with the combustion cycle in the gas phase. Upon exposure to the high temperatures of a fire, chlorinated flame retardants like this compound undergo thermal degradation. This decomposition releases chlorine radicals (Cl•) and hydrogen chloride (HCl).[6][7]

These species, particularly HCl, act as radical scavengers in the flame. They react with highly reactive and propagating radicals, such as hydrogen (H•) and hydroxyl (OH•) radicals, which are essential for sustaining the combustion process. The reaction with HCl converts these highly reactive radicals into less reactive species and water, thereby interrupting the chain reaction of combustion. This process cools the system and reduces the supply of flammable gases, ultimately slowing down or extinguishing the flame.

The proposed thermal degradation pathway for chlorendic acid, the precursor to this compound, involves a retro-Diels-Alder reaction at elevated temperatures, yielding hexachlorocyclopentadiene (B6142220) (HCCP) and maleic anhydride (B1165640).[6][8] A similar pathway is anticipated for this compound, which would release HCCP and dibutyl maleate. The subsequent decomposition of these chlorinated fragments provides the flame-inhibiting species.

Synthesis of this compound

This compound is synthesized through a two-step process. The first step involves the Diels-Alder reaction of hexachlorocyclopentadiene with maleic anhydride to produce chlorendic anhydride.[9] The subsequent step is the esterification of chlorendic anhydride with n-butanol to yield this compound.

Experimental Protocols

The evaluation of this compound as a flame retardant involves a suite of analytical techniques to characterize its thermal stability and its effect on the flammability of polymer formulations.

Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental to understanding the thermal stability of this compound and its impact on the degradation profile of the host polymer.

-

Thermogravimetric Analysis (TGA) :

-

Objective : To determine the thermal stability and decomposition temperatures of this compound and the resulting polymer formulation.

-

Methodology : A small sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The change in mass of the sample is measured as a function of temperature.[10][11] The onset of mass loss indicates the beginning of decomposition. The percentage of mass remaining at high temperatures corresponds to the char yield, which is often indicative of condensed-phase flame retardant activity.[12]

-

-

Differential Scanning Calorimetry (DSC) :

-

Objective : To measure the heat flow associated with thermal transitions in the material as a function of temperature.

-

Methodology : The difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.[13] DSC can identify melting points, glass transitions, and exothermic or endothermic decomposition processes.[10]

-

Flammability Testing

Standardized flammability tests are used to quantify the effectiveness of this compound in reducing the flammability of polymers.

-

Limiting Oxygen Index (LOI) :

-

Objective : To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

-

Methodology : A vertically oriented sample is ignited from the top, and the oxygen concentration in the surrounding atmosphere is adjusted until a steady flame is achieved.[14] A higher LOI value indicates better flame retardancy.[14]

-

-

UL-94 Vertical Burn Test :

-

Objective : To assess the response of a plastic material to a small open flame.

-

Methodology : A vertical specimen is subjected to a flame for a specified time. The time it takes for the flame to self-extinguish after the ignition source is removed, and whether flaming drips ignite a cotton patch below, are recorded.[15][16] Materials are classified as V-0, V-1, or V-2, with V-0 being the most flame-retardant classification.[16]

-

-

Cone Calorimetry :

-

Objective : To measure the heat release rate and other combustion parameters of a material under fire-like conditions.

-

Methodology : A sample is exposed to a specific level of radiant heat, and the heat release rate, time to ignition, mass loss rate, and smoke production are continuously measured.[17][18] Key parameters include the peak heat release rate (pHRR) and the total heat released (THR), with lower values indicating better flame retardancy.[12][19]

-

Data Presentation

While specific quantitative data for this compound is not widely available in the public domain, the following tables provide a template for how such data would be presented. The values for a neat polymer resin are compared with a hypothetical formulation containing this compound.

Table 1: Thermal Analysis Data (Hypothetical)

| Material | Onset Decomposition Temp. (°C) (TGA) | Char Yield at 700°C (%) (TGA) |

| Neat Epoxy Resin | 350 | < 5 |

| Epoxy + 20% this compound | 330 | > 15 |

Table 2: Flammability Data (Hypothetical)

| Material | LOI (%) | UL-94 Rating | pHRR (kW/m²) (Cone) | THR (MJ/m²) (Cone) |

| Neat Epoxy Resin | 22 | Fails | 1200 | 100 |

| Epoxy + 20% this compound | 30 | V-0 | 500 | 60 |

Conclusion

This compound serves as an effective additive flame retardant through a gas-phase radical quenching mechanism. Its synthesis from chlorendic acid and n-butanol is a straightforward process. While detailed public data on its performance is limited, the established experimental protocols for thermal analysis and flammability testing provide a clear framework for its evaluation in various polymer systems. Further research to generate and publish quantitative performance data for this compound in different polymers would be of significant value to the materials science and fire safety communities.

References

- 1. This compound | C17H20Cl6O4 | CID 221178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 3. nbinno.com [nbinno.com]

- 4. Chlorendic acid - Wikipedia [en.wikipedia.org]

- 5. scbt.com [scbt.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. mt.com [mt.com]

- 11. particletechlabs.com [particletechlabs.com]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 14. Find out about.......Plastics, Polymer Engineering and Leadership: Design Properties for Engineers: Fire Behavior (UL 94) and Limiting Oxygen Index (LOI) of High Performance Polymers [findoutaboutplastics.com]

- 15. boedeker.com [boedeker.com]

- 16. imgs.elainemedia.net [imgs.elainemedia.net]

- 17. Enhancing Flame Retardancy in Epoxy Resin with Clever Self-Assembly Method for Optimizing Interface Interaction via Well-Dispersed Cerium Oxide on Piperazine Pyrophosphate | MDPI [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. The Effect of Different Diluents and Curing Agents on the Performance of Epoxy Resin-Based Intumescent Flame-Retardant Coatings - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Fate and Persistence of Dibutyl Chlorendate

Abstract

Dibutyl chlorendate (DBC) is a chlorinated organic compound utilized primarily as a flame retardant and plasticizer.[1][2] Its chemical structure, characterized by a hexachlorinated bicycloheptene backbone, suggests a high potential for environmental persistence and bioaccumulation. Regulatory classifications indicate that this compound is very toxic to aquatic life, with long-lasting effects.[1] Despite these concerns, publicly available empirical data on its environmental fate—including degradation rates, mobility, and bioaccumulation factors—is notably scarce. This technical guide synthesizes the available information on this compound, outlines the key environmental processes governing its fate, details standard experimental methodologies for its assessment, and highlights critical data gaps that warrant further research. This document is intended for researchers, environmental scientists, and regulatory professionals working to understand and mitigate the environmental risks associated with this compound.

Chemical Identity and Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1770-80-5 | [1][3] |

| Molecular Formula | C₁₇H₂₀Cl₆O₄ | [1][3] |

| Molecular Weight | 501.0 g/mol | [1] |

| Synonyms | Chlorendic acid dibutyl ester; Dibutyl 1,4,5,6,7,7-hexachlorobicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate | [1][2] |

| Physical Description | Colorless, oily liquid | [1][2] |

| Uses | Flame retardant, plasticizer, agricultural chemical, herbicide |[1][2] |

Environmental Persistence and Degradation

Persistence refers to the length of time a chemical remains in a particular environment before it is broken down by chemical, biological, or photolytic processes.[4] Pesticides and industrial chemicals are often categorized by their soil half-life, with values greater than 100 days indicating high persistence.[4] Given its highly chlorinated structure, this compound is expected to be resistant to degradation.

Abiotic Degradation

Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms. The primary mechanisms are hydrolysis and photolysis.

-

Hydrolysis: This process involves the cleavage of chemical bonds by the addition of water. As an ester, this compound could potentially undergo hydrolysis at the two ester linkages. The rate of hydrolysis is dependent on pH and temperature. For some related compounds like Dibutyl phthalate (B1215562) (DBP), hydrolytic photolysis has been identified as a major decomposition mechanism.[5] However, no empirical data on the hydrolysis rates or half-life of this compound were found.

-

Photolysis: Photolysis is the degradation of a compound by light, particularly ultraviolet (UV) radiation from the sun.[6] For complex organic molecules, this can involve dechlorination, bond cleavage, and rearrangement.[6] Studies on other chlorinated compounds demonstrate that photolysis can be a significant degradation pathway.[6] Direct photolysis studies on this compound are required to determine its environmental half-life in sunlit surface waters and on soil surfaces.

Biotic Degradation

Biodegradation is the breakdown of organic matter by microorganisms such as bacteria and fungi. It is a critical process for the removal of pollutants from the environment. For many persistent organic pollutants (POPs), biodegradation is extremely slow.[7]

The biodegradation of phthalate esters like DBP often begins with the hydrolysis of the ester bonds to form monoesters and subsequently phthalic acid, which can then be further metabolized through ring-cleavage and integration into central metabolic cycles.[8][9] Given its structure, the biodegradation of this compound would likely involve initial de-esterification followed by dechlorination and cleavage of the bicyclic ring structure. However, the presence of six chlorine atoms is expected to significantly hinder microbial attack, leading to high persistence.

Specific microbial strains capable of degrading this compound have not been identified in the reviewed literature. A postulated degradation pathway, based on common reactions for chlorinated organic compounds, is presented below.

Caption: A postulated biotic degradation pathway for this compound.

Environmental Mobility

The mobility of a chemical determines its potential to move from the point of application or release into other environmental compartments, such as groundwater or the atmosphere.[10] Mobility is primarily governed by a compound's affinity for sorbing to soil and sediment particles.

Adsorption and Soil Mobility

The tendency of a chemical to bind to soil particles is quantified by the soil adsorption coefficient (Kd) or, more commonly, the organic carbon-normalized adsorption coefficient (Koc).[11] Chemicals with a high Koc value are strongly adsorbed to soil organic matter and are thus less mobile, while those with a low Koc are more likely to leach into groundwater or be transported via surface runoff.[10][11]

The Koc for this compound has not been reported in the available literature. However, its structural similarity to other persistent, non-polar organic pollutants suggests it is likely to have a high affinity for organic matter, which would classify it as having low to slight mobility.[12][13]

Bioaccumulation Potential

Bioaccumulation is the process by which chemicals build up in the tissues of living organisms to concentrations higher than those in the surrounding environment (e.g., water, soil).[7][14] Substances that are persistent, bioaccumulative, and toxic (PBT) are of significant environmental concern.[15]

The potential for a chemical to bioaccumulate is often predicted by its n-octanol-water partition coefficient (Kow), which measures its lipophilicity (fat-solubility).[16] A high log Kow value (typically > 3) indicates a greater tendency to partition into the fatty tissues of organisms.[16] While an experimental Kow value for this compound is not available, its highly chlorinated and non-polar structure strongly suggests it is lipophilic and possesses a high potential for bioaccumulation. This is a common characteristic of persistent organic pollutants.[7]

The diagram below illustrates the central role of physicochemical properties in determining the overall environmental risk of a chemical like this compound.

Caption: Logical framework for assessing the environmental risk of a chemical.

Ecotoxicity

Based on aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data, this compound is classified as very toxic to aquatic life (H400) and very toxic to aquatic life with long-lasting effects (H410).[1] This indicates that the compound can cause significant harm to aquatic organisms even at low concentrations and that its effects are persistent in the ecosystem.

Standard Experimental Protocols for Environmental Fate Assessment

While specific experimental results for this compound are lacking, its environmental fate can be determined using standardized test guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA).

Table 2: Relevant Standard Experimental Protocols

| Parameter | Test Method | Description |

|---|---|---|

| Ready Biodegradability | OECD 301 Series | A suite of screening tests (e.g., Manometric Respirometry, Closed Bottle) to assess the potential for rapid and complete biodegradation by aerobic microorganisms. |

| Soil Biodegradation | OECD 307 | Measures the rate of degradation and identifies transformation products of a chemical in aerobic surface soil. |

| Adsorption/Desorption | OECD 106 / 121 | Uses batch equilibrium or HPLC methods to determine the soil adsorption coefficient (Koc), which indicates mobility in soil. |

| Octanol-Water Partition Coefficient (Kow) | OECD 107 / 117 | The shake-flask or HPLC method is used to measure the Kow, a key indicator for bioaccumulation potential. |

| Hydrolysis as a Function of pH | OECD 111 | Determines the rate of abiotic degradation in aqueous solutions at various pH levels (4, 7, and 9). |

| Phototransformation in Water | OECD 316 | Evaluates the rate and pathway of photodegradation in water under simulated sunlight. |

Experimental Workflow for Soil Sorption (OECD 106)

The determination of the soil adsorption coefficient (Koc) is fundamental to assessing a chemical's mobility. The batch equilibrium method is a common approach.

Caption: Experimental workflow for determining the soil adsorption coefficient (Koc).

Analytical methods for quantification are crucial. For related compounds, gas chromatography coupled with mass spectrometry (GC-MS) or an electron capture detector (ECD) is commonly used, often preceded by sample extraction using techniques like solid-phase extraction (SPE).[17][18][19]

Data Gaps and Future Research

The current understanding of the environmental fate and persistence of this compound is severely limited by a lack of empirical data. The high potential for persistence, bioaccumulation, and toxicity inferred from its chemical structure and classification necessitates urgent research in the following areas:

-

Determination of Physicochemical Properties: Experimental measurement of key parameters including water solubility, vapor pressure, and the octanol-water partition coefficient (Kow).

-

Degradation Studies: Quantification of biotic and abiotic degradation rates (half-lives) in relevant environmental matrices such as soil, sediment, and water under various conditions.

-

Mobility Assessment: Measurement of the soil and sediment adsorption coefficient (Koc) using a range of standard soil types to accurately predict its mobility and potential to contaminate groundwater.

-

Bioaccumulation Studies: Conducting bioconcentration factor (BCF) studies in aquatic organisms (e.g., fish) to quantify its potential to accumulate in food webs.

-

Metabolite Identification: Identifying major degradation products to assess whether they are more or less toxic and persistent than the parent compound.

Conclusion

This compound is a compound of significant environmental concern due to its classification as being very toxic to aquatic life with long-lasting effects.[1] Its highly chlorinated structure suggests it is likely to be persistent in the environment, resistant to degradation, and prone to bioaccumulation in organisms. Despite these indicators of high risk, there is a critical lack of published experimental data on its environmental behavior. This guide highlights that while the potential for adverse environmental impact is high, a formal risk assessment is hampered by these data gaps. Therefore, comprehensive experimental studies following standardized protocols are essential to accurately characterize the environmental fate of this compound and to inform appropriate risk management strategies.

References

- 1. This compound | C17H20Cl6O4 | CID 221178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 3. scbt.com [scbt.com]

- 4. wellwater.oregonstate.edu [wellwater.oregonstate.edu]

- 5. The degradation of endocrine disruptor di-n-butyl phthalate by UV irradiation: a photolysis and product study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vapor and liquid phase photolysis of the n-butyl ester of 2,4-dichlorophenoxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. getenviropass.com [getenviropass.com]

- 8. Screening, identification, metabolic pathway of di-n-butyl phthalate degrading Priestia megaterium P-7 isolated from long-term film mulched cotton field soil in Xinjiang - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemsafetypro.com [chemsafetypro.com]

- 11. chemsafetypro.com [chemsafetypro.com]

- 12. Sorption Mechanism, Kinetics, and Isotherms of Di- n-butyl Phthalate to Different Soil Particle-Size Fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Assessing soil contamination A reference manual [fao.org]

- 14. Bioaccumulation potential of persistent organic chemicals in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Problems faced when evaluating the bioaccumulation potential of substances under REACH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

- 17. atsdr.cdc.gov [atsdr.cdc.gov]

- 18. atsdr.cdc.gov [atsdr.cdc.gov]

- 19. Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicological Profile of Dibutyl Chlorendate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The available toxicological data for Dibutyl chlorendate (CAS No. 1770-80-5) is limited. Much of the safety information is inferred from its parent compound, chlorendic acid. This guide summarizes the available data for this compound and provides a more detailed toxicological profile of chlorendic acid for reference, clearly distinguishing between the two compounds.

Executive Summary

Quantitative Toxicological Data

Due to the limited availability of specific studies on this compound, a comprehensive table of quantitative data cannot be provided. The available data is summarized below.

Table 1: Acute Oral Toxicity of this compound

| Species | Route | Parameter | Value | Reference |

| Rat | Oral | LD50 | > 10,000 mg/kg bw | [1] |

Carcinogenicity Classification:

-

Basis: Inferred from Chlorendic Acid.

-

Classification: Reasonably anticipated to be a human carcinogen.[1]

Toxicological Profile of Chlorendic Acid

Given the data gap for this compound, the toxicological profile of its parent compound, chlorendic acid, is presented here for informational purposes.

3.1 Quantitative Toxicity Data for Chlorendic Acid

Table 2: Acute Toxicity of Chlorendic Acid

| Species | Route | Parameter | Value |

| Rat | Oral | LD50 | 1,770 mg/kg bw |

| Rabbit | Dermal | LD50 | >10,000 mg/kg bw |

| Rat | Inhalation (4h) | LC50 | >0.102 mg/L |

3.2 Carcinogenicity of Chlorendic Acid

Chlorendic acid is classified as "reasonably anticipated to be a human carcinogen" by the NTP and "possibly carcinogenic to humans (Group 2B)" by the International Agency for Research on Cancer (IARC). These classifications are based on sufficient evidence from animal studies.

Table 3: Carcinogenicity of Chlorendic Acid in Rodents

| Species | Sex | Target Organ(s) |

| Rat | Male | Liver (adenomas), Pancreas (acinar-cell adenomas), Lungs (alveolar/bronchiolar adenomas) |

| Rat | Female | Liver (hepatocellular carcinomas and adenomas) |

| Mouse | Male | Liver (hepatocellular carcinomas) |

| Mouse | Female | Lungs (alveolar/bronchiolar tumors), Thyroid gland (follicular-cell adenomas) |

3.3 Genotoxicity of Chlorendic Acid

The genotoxicity profile of chlorendic acid is mixed. It has shown positive results in some mammalian cell assays, particularly at cytotoxic concentrations, but has been negative in bacterial assays.

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following represents a general workflow for a standard toxicological evaluation.

Caption: General workflow for toxicological evaluation of a chemical substance.

Signaling Pathways and Mechanisms of Toxicity

There is no specific information available regarding the signaling pathways or mechanisms of toxicity for this compound. For chlorendic acid, the carcinogenic mode of action is suggested to be non-genotoxic and may involve tumor promotion.

Conclusion and Future Directions

The toxicological database for this compound is currently insufficient to perform a comprehensive risk assessment. The primary available data point is a low acute oral toxicity. The classification as a potential carcinogen is based on data from its parent compound, chlorendic acid. To adequately characterize the toxicological profile of this compound, further research is imperative. Key areas for future investigation include:

-

Subchronic toxicity studies to identify target organs and establish No-Observed-Adverse-Effect Levels (NOAELs).

-

Genotoxicity assays to determine its mutagenic and clastogenic potential.

-

Reproductive and developmental toxicity studies to assess its effects on fertility and embryonic development.

-

Toxicokinetic studies to understand its absorption, distribution, metabolism, and excretion.

-

Mechanistic studies to elucidate potential signaling pathways involved in its toxicity.

A comprehensive understanding of the toxicological properties of this compound is crucial for ensuring the safety of researchers, workers, and the general public who may come into contact with this substance.

References

Dibutyl Chlorendate Degradation in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyl chlorendate, a reactive flame retardant, can be introduced into the environment through various industrial applications. Understanding its fate and degradation pathways in soil is crucial for environmental risk assessment and the development of potential remediation strategies. This technical guide provides a comprehensive overview of the anticipated degradation pathways of this compound in the soil environment. Due to a lack of direct experimental data on this compound, this guide synthesizes information from studies on its parent compound, chlorendic acid, and its structural analog, dibutyl phthalate (B1215562) (DBP). The proposed degradation mechanism involves an initial hydrolysis of the ester linkages, followed by both abiotic and biotic degradation of the resulting chlorendic acid. This document details the experimental protocols for studying pesticide degradation in soil, presents available quantitative data in structured tables, and provides visualizations of the hypothesized degradation pathways and experimental workflows.

Introduction

This compound is an ester of chlorendic acid and butanol, utilized for its flame-retardant properties in various polymers.[1] Its persistence and potential for environmental release necessitate a thorough understanding of its degradation in soil. The degradation of organic compounds in soil is a complex process influenced by a combination of biotic and abiotic factors. This guide outlines the likely degradation pathways of this compound, drawing parallels from research on chlorendic acid and dibutyl phthalate.

Proposed Degradation Pathways

The degradation of this compound in soil is hypothesized to occur in a stepwise manner, beginning with the cleavage of its ester bonds.

Initial Hydrolysis

The primary initial step in the degradation of this compound is expected to be the hydrolysis of the ester linkages. This reaction can be catalyzed by both acids and bases present in the soil environment.[2] This process releases chlorendic acid and butanol into the soil matrix.

Abiotic Degradation of Chlorendic Acid

Once formed, chlorendic acid is subject to further abiotic degradation processes.

-

Photodegradation: Chlorendic acid can be degraded by both UV light and sunlight, particularly on the soil surface.[3]

-

Hydrolysis: While the chlorendic acid molecule itself is resistant to hydrolytic dechlorination, its anhydride (B1165640) form rapidly hydrolyzes back to the acid.[4]

-

Ozonation: Although more relevant in atmospheric and aquatic environments, ozonation can contribute to the degradation of chlorendic acid.

Biotic Degradation of Chlorendic Acid

Microbial activity plays a significant role in the degradation of chlorendic acid.

-

Fungal Degradation: Certain fungal species, such as Penicillium and Talaromyces, have been shown to degrade chlorendic acid. This degradation is believed to occur through a Fenton-mediated process involving the production of hydroxyl radicals, which are highly reactive and can break down the recalcitrant molecule.

Quantitative Data

Table 1: Soil Half-Life of Related Compounds

| Compound | Soil Half-Life (t½) | Conditions | Reference |

| Chlorendic Acid | 140–280 days | Not specified | [1] |

| Dibutyl Phthalate (DBP) | 0.286–1.41 days | Aquic cambisols | [5] |

| Dibutyl Phthalate (DBP) | 0.870–20.4 days | Udic ferrosols | [5] |

Table 2: Metabolites of a Structurally Similar Compound (Dibutyl Phthalate)

| Parent Compound | Metabolite | Notes | Reference |

| Dibutyl Phthalate (DBP) | Monobutyl Phthalate (MBP) | Primary metabolite from hydrolysis. | [6] |

| Dibutyl Phthalate (DBP) | Phthalic Acid | Further degradation product. | [7] |

Experimental Protocols

The study of this compound degradation in soil would typically involve the following experimental protocols.

Soil Incubation Study

This protocol is designed to assess the rate and pathway of degradation in a controlled laboratory setting.

Methodology:

-

Soil Collection and Preparation: Collect soil from a relevant location. Sieve the soil to remove large debris and homogenize. Characterize the soil for properties such as pH, organic matter content, and microbial biomass.

-

Spiking: Treat the soil with a known concentration of this compound, typically dissolved in a suitable solvent. A control group with only the solvent should be included.

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 25°C) and moisture content (e.g., 60% of water holding capacity).

-

Sampling: Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days).

-

Extraction: Extract this compound and its potential metabolites from the soil samples using an appropriate organic solvent (e.g., acetone/hexane mixture).

-

Analysis: Analyze the extracts using analytical instrumentation such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the parent compound and identify degradation products.

-

Data Analysis: Calculate the dissipation rate and half-life of this compound in the soil.

Analytical Methods

The choice of analytical method is critical for the accurate quantification of this compound and its metabolites.

Table 3: Potential Analytical Techniques

| Technique | Description | Application |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile and semi-volatile compounds, which are then identified and quantified by their mass-to-charge ratio. | Suitable for the analysis of this compound and its less polar metabolites. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds based on their affinity for a stationary and mobile phase, followed by mass spectrometric detection. | Ideal for analyzing more polar metabolites that are not amenable to GC analysis, such as chlorendic acid. |

Conclusion

While direct experimental data on the degradation of this compound in soil is limited, a scientifically sound hypothesis can be formulated based on the known degradation pathways of its constituent parts, chlorendic acid and butanol, as well as its structural analog, dibutyl phthalate. The proposed pathway involves initial hydrolysis of the ester bonds, followed by a combination of abiotic and biotic degradation of the resulting chlorendic acid. Further research is required to determine the specific degradation rates, identify the complete range of metabolites, and elucidate the microorganisms involved in the biotransformation of this compound in various soil types. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting such investigations.

References

- 1. Chlorendic acid - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. oehha.ca.gov [oehha.ca.gov]

- 4. Chlorendic Acid | C9H4Cl6O4 | CID 8266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Degradation of dibutyl phthalate in two contrasting agricultural soils and its long-term effects on soil microbial community - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phthalate esters in the environment: A critical review of their occurrence, biodegradation, and removal during wastewater treatment processes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dibutyl Chlorendate

This technical guide provides a comprehensive overview of Dibutyl chlorendate, a chlorinated organic compound, for researchers, scientists, and drug development professionals. The document details its chemical identity, physicochemical properties, toxicological data, and analytical methodologies. In the absence of specific data on its signaling pathways, this guide also discusses the known biological effects of the structurally related compound, Dibutyl phthalate (B1215562) (DBP), to provide potential insights.

Chemical Identity and Synonyms

This compound is known by a variety of chemical names and identifiers. A comprehensive list of its synonyms is provided below to aid in literature searches and material identification.

Table 1: Known Synonyms for this compound [1]

| Name Type | Identifier |

| Common Name | This compound |

| IUPAC Name | dibutyl 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate |

| CAS Number | 1770-80-5[1][2] |

| Molecular Formula | C17H20Cl6O4[1][2] |

| Molecular Weight | 501.06 g/mol [2] |

| EINECS Number | 217-192-9 |

| Other Synonyms | Chlorendic acid, dibutyl ester; 5-Norbornene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-, dibutyl ester; Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-, dibutyl ester; NSC 5261 |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, application, and environmental fate assessment. Key quantitative data are summarized in the following table.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical State | Colorless to light yellow transparent oily liquid | [1][3] |

| Melting Point | 232 °C | [3] |

| LogP (Octanol-Water Partition Coefficient) | 6.76 | [4] |

| Water Solubility | Data not readily available; expected to be low based on LogP | |

| Vapor Pressure | Data not readily available | |

| Density | Data not readily available |

Toxicological Data

Toxicological information is vital for safety assessment and understanding the potential biological impact of a compound. The available data for this compound is presented below.

Table 3: Toxicological Profile of this compound

| Endpoint | Result | Source |

| Acute Oral Toxicity (LD50, rat) | > 10 g/kg | [5] |

| Carcinogenicity | Reasonably anticipated to be a human carcinogen (based on the parent compound, Chlorendic Acid) | [1][5] |

| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published. However, general methodologies can be inferred from available information.

Synthesis

A general synthesis method for phthalate esters involves the esterification of the corresponding anhydride (B1165640) with an alcohol in the presence of a catalyst. For this compound, this would involve the reaction of chlorendic anhydride with n-butanol.